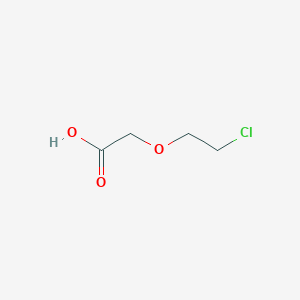

2-(2-chloroethoxy)acetic Acid

Description

Propriétés

IUPAC Name |

2-(2-chloroethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXJETVNZPUVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448286 | |

| Record name | 2-(2-chloroethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14869-41-1 | |

| Record name | 2-(2-Chloroethoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14869-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-chloroethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-chloroethoxy)acetic acid CAS number and properties

An In-depth Technical Guide to 2-(2-chloroethoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic processes. This document outlines its chemical and physical properties, safety and handling protocols, and detailed experimental procedures for its synthesis.

Chemical Identity and Properties

This compound is a carboxylic acid derivative that serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a carboxylic acid and a chloroethoxy group, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2]

CAS Number: 14869-41-1[3][4][5][6]

Synonyms: 2-(2-Chloroethoxy)ethanoic acid, 5-Chloro-3-oxapentanoic acid[6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a colorless to pale-yellow liquid or solid.

| Property | Value | Reference |

| Molecular Formula | C₄H₇ClO₃ | [3][4] |

| Molecular Weight | 138.55 g/mol | [3][4][5] |

| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid or Solid | |

| Boiling Point | 130-132 °C (at 5 mmHg) | [7] |

| Density | 1.326 g/mL | [7] |

| Purity | ≥95% - 99% | [3][4][8] |

| Storage Temperature | Room Temperature | [3] |

Chemical Structure and Identifiers

The unique structure of this compound is central to its utility as a chemical intermediate.[1]

| Identifier | Value | Reference |

| IUPAC Name | This compound | [4][5] |

| SMILES | O=C(O)COCCCl | [3][4] |

| InChI | 1S/C4H7ClO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7) | [5] |

| InChI Key | MHXJETVNZPUVEN-UHFFFAOYSA-N | [5] |

| MDL Number | MFCD17014832 | [3][5][6] |

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. It is classified as a hazardous substance.

Signal Word: Warning[5]

Hazard Statements

| Code | Statement | Reference |

| H302 | Harmful if swallowed | [5] |

| H314 | Causes severe skin burns and eye damage | [6] |

| H315 | Causes skin irritation | [5] |

| H319 | Causes serious eye irritation | [5] |

| H335 | May cause respiratory irritation | [5] |

Precautionary Statements and Safe Handling

| Code | Statement | Reference |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [5] |

General Handling Precautions:

-

Avoid all personal contact, including inhalation.[9]

-

Use in a well-ventilated area.[9]

-

Wear protective clothing, gloves, and eye/face protection.[9][10]

-

Keep containers securely sealed when not in use.[9]

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[9]

-

Ground and bond containers and receiving equipment to prevent static discharge.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Synthesis via Oxidation of 2-Chloroethoxyethanol (B8538215) with Hydrogen Peroxide

This method utilizes the oxidation of 2-chloroethoxyethanol to produce the target compound.

Materials:

-

Ethylene (B1197577) glycol mono-2-chloroethyl ether (2-chloroethoxyethanol)

-

30% aqueous hydrogen peroxide solution

-

Sodium sulfate (B86663) dihydrate

-

Tri-octylmethyl ammonium (B1175870) sulfate

-

Aqueous sodium thiosulfate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Combine 10 g (0.08 mol) of ethylene glycol mono-2-chloroethyl ether with 22.8 g (0.2 mol) of a 30% aqueous hydrogen peroxide solution.[11]

-

Add 0.53 g (1.6 mmol) of sodium sulfate dihydrate and 0.75 g (1.6 mmol) of tri-octylmethyl ammonium sulfate to the mixture.[11]

-

Stir the reaction mixture at 90°C for 4 hours.[11]

-

After the reaction is complete, quench the reaction by adding aqueous sodium thiosulfate.[11]

-

Extract the mixture with 50 mL of ethyl acetate.[11]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound as an oil.[11]

Synthesis via Oxidation of 2-Chloroethoxyethanol with Nitric Acid

This alternative method employs nitric acid as the oxidizing agent.

Materials:

-

Concentrated nitric acid

-

Water

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a gas absorption device, chill the flask to 0-5 °C.[7]

-

Add 12.45 g (0.1 mol) of 2-(2-chloroethoxy)ethanol to the flask.[7]

-

At this temperature, slowly add 9.7 mL of concentrated nitric acid (0.1 mol) that has been diluted with 24.9 mL of water.[7]

-

The reaction is carried out for 18-24 hours at a temperature between 10 °C and 100 °C.[7]

-

Upon completion, the product can be isolated.

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and serves as a valuable reagent in chemical research.[1]

Key Applications:

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of the second-generation antihistamine, cetirizine, and the calcium channel blocker, amlodipine.[2]

-

Organic Synthesis: Its structure is utilized for creating a wide range of organic compounds.[1]

-

Drug Design and Medicinal Chemistry: The bifunctional nature of the compound is valuable in designing complex molecules, including its use in the synthesis of potential enzyme inhibitors and Proteolysis-Targeting Chimeras (PROTACs).[2]

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from 2-chloroethoxyethanol.

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound|Research Chemical [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound 95.00% | CAS: 14869-41-1 | AChemBlock [achemblock.com]

- 5. This compound | 14869-41-1 [sigmaaldrich.com]

- 6. 14869-41-1 Cas No. | (2-Chloroethoxy)acetic acid | Apollo [store.apolloscientific.co.uk]

- 7. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]

- 8. This compound CAS NO.14869-41-1, CasNo.14869-41-1 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. echemi.com [echemi.com]

- 11. 2-CHLOROETHOXY ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-chloroethoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-chloroethoxy)acetic acid (CAS No: 14869-41-1). The information herein is intended to support research, development, and application activities where this compound is utilized as a chemical intermediate, particularly in organic synthesis and pharmaceutical development.[1]

Core Physicochemical Data

This compound is a chemical intermediate that can appear as a brown crystal or a colorless to pale-yellow liquid or solid.[2] It is stable at room temperature in closed containers under normal storage and handling conditions.[3] The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO₃ | [2] |

| Molecular Weight | 138.55 g/mol | [4][5] |

| Melting Point | 32.5-33.0 °C | [2][5][6] |

| Boiling Point | 289.753 °C at 760 mmHg; 130 °C at 3.5 Torr | [2][5][6] |

| Density | 1.296 g/cm³ | [2][6] |

| pKa (Predicted) | 3.34 ± 0.10 | [2][3] |

| Aqueous Solubility | 22.1 mg/mL; 0.159 mol/L | [7] |

| LogP (Octanol-Water Partition Coefficient) | 0.3264 | [2][4][6] |

| Vapor Pressure | 0.001 mmHg at 25°C | [2][6] |

| Flash Point | 129.038 °C | [2][6] |

| Refractive Index | 1.45 | [2][6] |

| Hydrogen Bond Donor Count | 1 | [2][4] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [2][4] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are crucial for reproducibility and further investigation.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the oxidation of 2-(2-chloroethoxy)ethanol (B196239).

Method 1: Oxidation with Nitric Acid [8][9]

This improved method involves the direct oxidation of 2-(2-chloroethoxy)ethanol using nitric acid.

-

Reactants : 2-(2-chloroethoxy)ethanol, 70% Nitric Acid.

-

Procedure :

-

2-(2-chloroethoxy)ethanol (e.g., 169 parts, 1.36 mole parts) is added dropwise to vigorously stirred 70% nitric acid (e.g., 611 parts, 6.8 mole parts) at a controlled temperature, for instance, 80-85°C, over several hours.[8]

-

The reaction mixture is stirred for an additional period (e.g., 2 hours) at the same temperature to ensure the reaction goes to completion.[8]

-

Excess nitric acid is distilled off under reduced pressure (10-20 mm of mercury) at a temperature up to 80°C.[8]

-

The residue is cooled to room temperature and extracted with an organic solvent such as dichloroethane or ethyl acetate.[8]

-

The combined organic extracts are washed with a brine solution, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated to yield this compound.[8]

-

Method 2: Oxidation with Hydrogen Peroxide [10]

This protocol provides an alternative route using hydrogen peroxide as the oxidizing agent.

-

Reactants : 2-(2-chloroethoxy)ethanol (ethylene glycol mono-2-chloroethyl ether), 30% aqueous hydrogen peroxide, sodium sulfate dihydrate, tri-octylmethyl ammonium (B1175870) sulfate.[10]

-

Procedure :

-

2-(2-chloroethoxy)ethanol (10 g, 0.08 mol) is mixed with a 30% aqueous hydrogen peroxide solution (22.8 g, 0.2 mol).[10]

-

Sodium sulfate dihydrate (0.53 g, 1.6 mmol) and tri-octylmethyl ammonium sulfate (0.75 g, 1.6 mmol) are added to the mixture.[10]

-

The reaction mixture is stirred at 90°C for 4 hours.[10]

-

The reaction is quenched by adding aqueous sodium thiosulfate.[10]

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and saturated saline, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[10]

-

The crude product is purified by dissolving in ether, filtering, and then performing an acid-base extraction. The filtrate is partitioned with aqueous sodium bicarbonate. The aqueous layer is then washed with ether, acidified to pH 2-3 with dilute hydrochloric acid, and extracted with ethyl acetate.[5][10]

-

The final organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the product.[5][10]

-

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of the molecule at different pH values. Potentiometric titration is a common and reliable method for its determination.[11]

-

Principle : A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal, corresponding to the midpoint of the titration curve.[12]

-

Apparatus : pH meter with a combined glass electrode, buret, magnetic stirrer, and beaker.[12]

-

Procedure :

-

Calibration : Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).[12]

-

Preparation : Prepare a solution of this compound of known concentration in deionized water.

-

Titration : Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a buret.[12]

-

Data Collection : Record the pH of the solution after each addition of the base, allowing the reading to stabilize.

-

Analysis : Plot the pH versus the volume of base added. The equivalence point is the point of maximum slope on the curve. The pKa is determined from the pH at the half-equivalence point.

-

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is essential for predicting its pharmacokinetic properties. The shake-flask method is the traditional and standard technique for LogP determination.[11][13]

-

Principle : The compound is partitioned between two immiscible phases, typically n-octanol and water (or a pH 7.4 buffer). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[14][15]

-

Materials : n-octanol (pre-saturated with water), water or buffer (pre-saturated with n-octanol), separation funnel, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure :

-

Phase Saturation : Mix n-octanol and water/buffer and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[14]

-

Partitioning : Add a known amount of this compound to a separation funnel containing measured volumes of the pre-saturated n-octanol and aqueous phases.

-

Equilibration : Shake the funnel for a sufficient time to allow the compound to reach equilibrium between the two phases. This can range from minutes to hours.

-

Phase Separation : Allow the phases to separate completely.

-

Concentration Measurement : Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical method.

-

Calculation : Calculate the partition coefficient (P) as P = [Concentration]octanol / [Concentration]aqueous. The LogP is the base-10 logarithm of P.

-

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of experimental processes and logical relationships.

Caption: General workflow for LogP determination via the shake-flask method.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. China this compound CAS:14869-41-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-CHLOROETHOXY ACETIC ACID CAS#: 14869-41-1 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 14869-41-1|this compound| Ambeed [ambeed.com]

- 8. "An Improved Method For The Preparation Of 2 (2 Chloroethoxy) Acetic [quickcompany.in]

- 9. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]

- 10. 2-CHLOROETHOXY ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pennwest.edu [pennwest.edu]

- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. LogP / LogD shake-flask method [protocols.io]

An In-depth Technical Guide to 2-(2-chloroethoxy)acetic acid

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2-(2-chloroethoxy)acetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C4H7ClO3.[1][2][3] The structure consists of an acetic acid moiety connected to a 2-chloroethyl group via an ether linkage. It is a colorless to light yellow liquid or brown crystal, soluble in water and organic solvents like alcohol and ether.[3][4] This compound serves as an important intermediate in the synthesis of various pharmaceuticals, notably as a precursor for the antihistamine cetirizine.[4]

The canonical SMILES representation of the molecule is C(CCl)OCC(=O)O.[3]

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 14869-41-1 | [1][2] |

| Molecular Formula | C4H7ClO3 | [1][2][3] |

| Molecular Weight | 138.55 g/mol | [1][2] |

| Density | 1.326 g/mL | [4] |

| Boiling Point | 130-132 °C (at 5 mmHg) | [4] |

| Water Solubility | 150 g/L (at 25 °C) | [3] |

| InChI Key | MHXJETVNZPUVEN-UHFFFAOYSA-N | [5] |

| SMILES | O=C(O)COCCCl | [1][2] |

Experimental Protocols: Synthesis

A documented method for synthesizing this compound involves the direct oxidation of 2-chloroethoxyethanol (B8538215).[4] This approach is noted for its simplicity, use of readily available and inexpensive raw materials, and adherence to principles of green chemistry by using water as a solvent.[4]

Objective: To synthesize this compound via the oxidation of 2-chloroethoxyethanol.

Materials:

-

Starting Material: 2-chloroethoxyethanol

-

Oxidizing Agent: Nitric acid (HNO₃)

-

Solvent: Water (H₂O)

Methodology:

-

The synthesis begins with 2-chloroethoxyethanol as the starting raw material.[4]

-

Water is utilized as the solvent for the reaction.[4]

-

Nitric acid is introduced directly into the solution as the oxidizing agent. The molar consumption of nitric acid is typically 1 to 5 times the molar amount of the starting 2-chloroethoxyethanol.[4]

-

The nitric acid efficiently oxidizes the alcohol group of the 2-chloroethoxyethanol to a carboxylic acid, yielding the final product, this compound.[4]

-

The procedure is characterized by a straightforward operation and simple post-reaction workup.[4]

This synthesis pathway provides a high-yield and environmentally friendly alternative to older methods that often produce numerous by-products that are difficult to remove.[4]

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Synthesis workflow for this compound.

References

Solubility of 2-(2-Chloroethoxy)acetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility and its Importance

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical processes. For 2-(2-chloroethoxy)acetic acid, understanding its solubility in different organic solvents is essential for:

-

Reaction Kinetics: Ensuring that the compound is sufficiently dissolved in the reaction medium is crucial for optimal reaction rates and yields.

-

Purification Processes: Solubility differences are exploited in techniques like crystallization and chromatography for the purification of synthetic intermediates and final products.

-

Formulation Development: In the context of drug development, the solubility of precursors can influence the properties of the final active pharmaceutical ingredient (API).

Solubility Profile of this compound

Currently, specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in a range of common organic solvents is not extensively reported in publicly accessible scientific literature. However, qualitative descriptions and data from analogous compounds provide valuable insights.

A patent for the synthesis of this compound describes it as a colorless transparent liquid that is "soluble in water, ... alcohol, ether"[1]. This indicates good solubility in polar protic and polar aprotic solvents. Further supporting this, a calculated LogS value of -0.8 corresponds to a high aqueous solubility of 22.1 mg/mL, classifying it as "Very soluble"[2]. While this is a calculated value for water, it suggests a polar nature that would favor solubility in polar organic solvents.

Based on this information and the general principle of "like dissolves like," a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The carboxylic acid and ether functionalities can form hydrogen bonds with protic solvents. The statement "soluble in...alcohol" supports this[1]. |

| Polar Aprotic | Acetone, Ethyl Acetate (B1210297) | Likely Soluble | The polar nature of the molecule would allow for dipole-dipole interactions with these solvents. The use of ethyl acetate in extraction during its synthesis suggests solubility[3]. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The presence of polar functional groups would limit its solubility in nonpolar solvents. |

Note: This table is based on qualitative descriptions and chemical principles. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid or liquid in a given solvent.

Gravimetric Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solute at the end of this period is crucial.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish to remove any undissolved microparticles.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or use a vacuum desiccator, until all the solvent has evaporated.

-

Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the mass of the empty evaporation dish from the final mass.

-

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = (Mass of solute / Volume of supernatant) x 100

-

Workflow for Gravimetric Solubility Determination

Caption: Key steps in the gravimetric determination of solubility.

Application in Pharmaceutical Synthesis: Cetirizine

The solubility of this compound is of practical importance in the synthesis of various pharmaceuticals. A prominent example is its use as a key intermediate in the production of the antihistamine, cetirizine[1]. The reaction involves the N-alkylation of a piperazine (B1678402) derivative with this compound or its derivatives.

Synthetic Pathway of Cetirizine

Caption: Reaction scheme for Cetirizine synthesis.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the readily available scientific literature, qualitative evidence and the compound's structural features suggest good solubility in polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a reliable path to their determination. The importance of this property is highlighted by its role in critical pharmaceutical syntheses, such as that of cetirizine, where reaction efficiency is paramount. Further research to quantify the solubility of this versatile intermediate in a broad range of solvents would be a valuable contribution to the fields of chemical engineering and pharmaceutical development.

References

A Technical Guide to 2-(2-chloroethoxy)acetic acid: A Pivotal Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-chloroethoxy)acetic acid (CAS No: 14869-41-1) is a bifunctional organic compound that has emerged as a critical building block in the synthesis of complex organic molecules and, most notably, Active Pharmaceutical Ingredients (APIs).[1][2] Its structure, featuring both a carboxylic acid group and a reactive chloroethoxy moiety, allows for versatile chemical transformations, making it an invaluable tool in medicinal chemistry and process development.[1] This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its crucial role as a chemical intermediate, with a focus on its application in the synthesis of prominent drugs such as the antihistamine Cetirizine.[1]

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is essential for its effective application in chemical synthesis.[2] The compound is typically available as a colorless to pale-yellow liquid or solid with a purity of 95-97% or higher.[2]

| Property | Value | Reference |

| CAS Number | 14869-41-1 | [2] |

| Molecular Formula | C₄H₇ClO₃ | [3] |

| Molecular Weight | 138.55 g/mol | [3] |

| IUPAC Name | (2-chloroethoxy)acetic acid | |

| Appearance | Colorless to Pale-yellow Liquid or Solid | |

| Purity | ≥95% - 97%+ | [2] |

| InChI Key | MHXJETVNZPUVEN-UHFFFAOYSA-N | |

| SMILES | O=C(O)COCCCl | [3] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [3] |

| LogP | 0.3264 | [3] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 4 | [4] |

Synthesis of this compound

The primary precursor for the industrial synthesis of this compound is 2-(2-chloroethoxy)ethanol.[5][6] Various oxidation methods have been developed, each with distinct advantages concerning yield, cost, and environmental impact.

| Method | Oxidizing Agent(s) | Solvent(s) | Catalyst / Additives | Yield | Reference |

| Hydrogen Peroxide Oxidation | 30% Hydrogen Peroxide (H₂O₂) | Water | Sodium sulfate (B86663) dihydrate, Tri-octylmethyl ammonium (B1175870) sulfate | 19.3% | [5][7] |

| Nitric Acid Oxidation | Nitric Acid (HNO₃) | Water | None | N/A | [6] |

| TEMPO-Catalyzed Oxidation | Calcium Hypochlorite (B82951) | Dichloromethane, Water | TEMPO, Sodium Bicarbonate | 72% | [5] |

The nitric acid oxidation method is noted for its use of inexpensive raw materials and water as a solvent, aligning with green chemistry principles for industrial production.[6] The TEMPO-catalyzed method, however, demonstrates a significantly higher reported yield.[5]

Role as a Bifunctional Chemical Intermediate

The synthetic utility of this compound stems from its two distinct reactive sites. This bifunctionality allows it to act as a versatile linker, introducing the ethoxy-acetic acid side chain into target molecules.[1]

-

Carboxylic Acid Group: This site readily undergoes standard reactions such as esterification or amidation to form derivatives. These derivatives, like 2-(2-chloroethoxy)acetamide (B1366819), are often used in subsequent steps to avoid side reactions.[1]

-

Chloroethoxy Group: The terminal chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This is the key to its primary application in N-alkylation reactions, particularly with amine-containing molecules like piperazine (B1678402) derivatives.[1]

Caption: Reactivity of this compound.

Application in the Synthesis of Cetirizine

A primary and well-documented application of this compound is its role as a critical precursor in the synthesis of Cetirizine, a widely used second-generation antihistamine.[1] The synthesis involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a derivative of this compound, such as the corresponding acetamide (B32628) or methyl ester.[1] This reaction introduces the characteristic ethoxy-acetic acid side chain onto the piperazine ring.[1] A final hydrolysis step then yields the Cetirizine molecule.[1] This pathway is also used for producing Levocetirizine, the pharmacologically active (R)-isomer of Cetirizine.[1]

Caption: Workflow for the synthesis of Cetirizine.

Other Pharmaceutical Applications

Beyond Cetirizine, this compound serves as an important intermediate for other APIs, including the calcium channel blocker Amlodipine.[1] Its utility also extends to being a precursor for other reactive intermediates, such as 2-(2-chloroethoxy)methyl acetate.[1][6] Researchers have explored its incorporation into more complex molecules, including Proteolysis-Targeting Chimeras (PROTACs) and potential enzyme inhibitors for anticancer applications.[1]

Experimental Protocols

The following sections provide representative methodologies for the synthesis of this compound and its subsequent use in an N-alkylation reaction.

Protocol: Synthesis via TEMPO-Catalyzed Oxidation[6]

This protocol is based on a reported high-yield synthesis from 2-(2-chloroethoxy)ethanol.[5]

-

Reaction Setup: To a sulfonating flask equipped with a condenser, thermometer, and dropping funnel, add 150 ml of dichloromethane, 60 ml of tap water, 30.0 ml of 2-(2-chloroethoxy)ethanol, 28.52 g of sodium bicarbonate, and 0.22 g of TEMPO catalyst.

-

Addition of Oxidant: At room temperature, slowly add a solution of 55.62 g of calcium hypochlorite in 240.0 ml of tap water from the dropping funnel.

-

Reaction: Stir the mixture for 30 minutes at 20°C.

-

Quenching: Add 1.34 g of sodium metabisulfite (B1197395) to the reaction mixture to quench the reaction.

-

Phase Separation: Transfer the mixture to a separation funnel and separate the two phases. Wash the aqueous phase with 2x10 ml of dichloromethane.

-

Acidification: Acidify the aqueous phase to a pH of 1-2 with a 34% hydrochloric acid solution.

-

Extraction: Extract the resulting aqueous solution with 5x50 ml of methyl isobutyl ketone.

-

Work-up: Combine the organic extracts and wash with 1x20 ml of saturated salt solution.

-

Isolation: Evaporate the solvent under reduced pressure to a constant mass to obtain the product as a pale yellow oil (Reported Yield: 72%).[5]

Generalized Protocol: N-Alkylation for Cetirizine Synthesis[1]

This protocol is a generalized representation of the N-alkylation step described in the literature for Cetirizine synthesis.[1]

-

Reactant Preparation: In a suitable reaction vessel, dissolve 1-[(4-chlorophenyl)(phenyl)methyl]piperazine in an appropriate organic solvent (e.g., toluene (B28343) or acetonitrile).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate) to the mixture to act as an acid scavenger.

-

Intermediate Addition: Slowly add a stoichiometric equivalent of 2-(2-chloroethoxy)acetamide (or a similar derivative) to the reaction mixture.

-

Reaction: Heat the mixture under reflux for several hours until TLC or HPLC analysis indicates the consumption of the starting materials.

-

Cooling and Filtration: Cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude amide intermediate.

-

Hydrolysis: Subject the crude intermediate to alkaline hydrolysis (e.g., by refluxing with aqueous sodium hydroxide) to convert the amide to the carboxylic acid.

-

Purification: After cooling, acidify the mixture to precipitate the final Cetirizine product, which can then be isolated by filtration and further purified by recrystallization.

Conclusion

This compound is a cornerstone intermediate whose bifunctional nature provides a reliable and efficient means of introducing the ethoxy-acetic acid moiety in multi-step syntheses.[1] Its indispensable role in the manufacture of high-volume APIs like Cetirizine underscores its importance to the pharmaceutical industry.[1] Ongoing research into its applications in novel drug discovery and material science suggests that its utility will continue to expand, making it a compound of sustained interest for chemical innovation.[8]

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. 14869-41-1|this compound| Ambeed [ambeed.com]

- 5. 2-CHLOROETHOXY ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]

- 7. 2-CHLOROETHOXY ACETIC ACID | 14869-41-1 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Fundamental Reactivity of the Chloroethoxy Functional Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chloroethoxy functional group, characterized by the R-O-CH₂CH₂-Cl structural motif, is a versatile moiety in organic synthesis and medicinal chemistry. Its reactivity is primarily dictated by the presence of a primary alkyl chloride, making it susceptible to a range of nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the fundamental reactivity of the chloroethoxy group, including detailed discussions on reaction mechanisms, quantitative kinetic data, and the influence of neighboring group participation. Experimental protocols for key transformations are provided, and the role of this functional group in drug design and metabolism is explored.

Core Reactivity Principles

The chemical behavior of the chloroethoxy group is dominated by the polarized carbon-chlorine (C-Cl) bond, where the carbon atom is electrophilic and the chlorine atom is a good leaving group. This inherent reactivity allows for two primary competing reaction pathways: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).

Bimolecular Nucleophilic Substitution (Sₙ2)

The Sₙ2 reaction is a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the chloride ion and an inversion of stereochemistry at the reaction center.[1] This pathway is favored for primary alkyl halides like the chloroethoxy group due to minimal steric hindrance.[2][3]

General Sₙ2 Reaction Scheme:

References

Spectroscopic Profile of 2-(2-chloroethoxy)acetic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-chloroethoxy)acetic acid, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.4 | Broad Singlet | 1H | - | -COOH |

| 4.22 | Singlet | 2H | - | -O-CH₂-COOH |

| 3.85 | Triplet | 2H | 5.9 | -CH₂-Cl |

| 3.67 | Triplet | 2H | 5.9 | -O-CH₂-CH₂-Cl |

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: IR Spectroscopic Data

| Frequency (cm⁻¹) | Description |

| ~3410 | O-H stretch (broad, characteristic of carboxylic acid) |

| ~1727 | C=O stretch (characteristic of carboxylic acid) |

| ~1123, 1044 | C-O stretch |

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₄H₇ClO₃[2] |

| Molecular Weight | 138.55 g/mol [2] |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and Mass Spectra, adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is a standard technique that results in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum.

-

Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with ESI-MS, such as acetonitrile (B52724) or methanol. The concentration should be in the low ppm or ppb range.

Data Acquisition (ESI-MS):

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and abundant ion signal.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

-

Analyze the resulting spectrum to identify the molecular ion peak and any characteristic fragment ions. The presence of chlorine can be identified by the characteristic isotopic pattern of the molecular ion peak (M and M+2 in an approximate 3:1 ratio).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

The Bifunctional Building Block: A Technical Guide to the Research Applications of 2-(2-Chloroethoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chloroethoxy)acetic acid is a versatile bifunctional molecule that has carved a significant niche as a key intermediate in the synthesis of various pharmaceuticals. Its structure, featuring a reactive chloro group and a carboxylic acid moiety connected by a flexible ether linkage, makes it an attractive component for introducing specific pharmacophoric elements and for use as a linker in more complex molecular architectures. This technical guide explores the core research applications of this compound, moving from its established role in the synthesis of marketed drugs to its potential in the development of novel therapeutics such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data on related compounds, and visualizations of relevant biological pathways are provided to support further research and development efforts.

Core Properties and Synthesis

This compound (CAS: 14869-41-1) is a colorless to pale yellow liquid or solid with a molecular weight of 138.55 g/mol .[1][2] Its bifunctional nature is central to its utility in organic synthesis. The terminal chlorine atom serves as a good leaving group for nucleophilic substitution reactions, while the carboxylic acid allows for amide bond formation, esterification, or salt formation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇ClO₃ | [1] |

| Molecular Weight | 138.55 g/mol | [1] |

| CAS Number | 14869-41-1 | [1] |

| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid or Solid | [2] |

| Purity | ≥95% | [1] |

| Storage | Room temperature, sealed in dry conditions | [2] |

The synthesis of this compound is most commonly achieved through the oxidation of its alcohol precursor, 2-(2-chloroethoxy)ethanol.[3] Various oxidizing agents can be employed, with methods evolving to favor more environmentally benign and industrially scalable processes.[4]

Established Pharmaceutical Applications

The primary industrial application of this compound is as a crucial building block in the synthesis of well-known active pharmaceutical ingredients (APIs).

Synthesis of Cetirizine (B192768)

Cetirizine, a widely used second-generation antihistamine, is a prominent example of a drug synthesized using this compound.[3] The synthesis involves the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with this compound or its derivatives.[3][5] This reaction introduces the characteristic ethoxy-acetic acid side chain onto the piperazine (B1678402) ring, which is essential for its biological activity.[3]

Experimental Protocol: Synthesis of Cetirizine

Materials:

-

1-[(4-chlorophenyl)phenylmethyl]piperazine

-

This compound

-

Sodium carbonate

-

Sodium hydroxide (B78521)

-

Water

Procedure:

-

Reaction Setup: In a suitable reactor, a stirred solution of 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq) in toluene (10 volumes) is heated to 80-85°C.[6]

-

Preparation of Nucleophile: In a separate vessel, an aqueous solution of sodium 2-(2-chloroethoxy)acetate is prepared by reacting this compound (1.2 eq) with sodium hydroxide (1.2 eq).[6]

-

N-Alkylation: The aqueous solution of sodium 2-(2-chloroethoxy)acetate is slowly added to the heated reaction mixture over 1-2 hours, maintaining the temperature at 80-85°C. The reaction mixture is then refluxed for 12-16 hours. Reaction progress is monitored by TLC or HPLC.[6]

-

Work-up: Upon completion, the mixture is cooled to room temperature, and water (5 volumes) is added. The organic and aqueous layers are separated. The aqueous layer is extracted with toluene (2 x 3 volumes).[6]

-

Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude Cetirizine as an oil.[6]

-

Salt Formation (optional but common): The crude base can be converted to the dihydrochloride (B599025) salt for improved stability and handling.[6]

Diagram: General Workflow for Cetirizine Synthesis

Caption: Experimental workflow for the synthesis of Cetirizine.

Synthesis of Amlodipine

This compound is also a precursor in some synthetic routes to amlodipine, a calcium channel blocker used to treat hypertension.[3] While various synthetic strategies exist, some involve intermediates derived from 2-(2-chloroethoxy)ethanol, the precursor to our title compound. For instance, ethyl 4-(2-chloroethoxy)acetoacetate can be used in the Hantzsch pyridine (B92270) synthesis to construct the dihydropyridine (B1217469) core of amlodipine.

Potential Application in Kinase Inhibitor Research

The structural motif of an ether-linked carboxylic acid is a common feature in many targeted therapies, particularly in kinase inhibitors. This makes this compound a valuable scaffold for the synthesis of novel drug candidates in this class.

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7][8] Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. Many potent VEGFR-2 inhibitors feature a side chain that interacts with key amino acid residues in the ATP-binding pocket of the kinase. The ethoxy-acetic acid moiety, derivable from this compound, is well-suited to form these crucial interactions. Several quinazoline-based compounds, for example, have been identified as potent VEGFR-2 inhibitors.

Table 2: IC₅₀ Values of Selected VEGFR-2 Inhibitors with Related Moieties

| Compound Class | Specific Compound Example | VEGFR-2 IC₅₀ (nM) | Target Cell Line(s) | Reference(s) |

| Nicotinamide-based | Compound 6 | 60.83 | HCT-116, HepG-2 | [9] |

| Quinoxaline-based | Compound 11 | 192 | A549, HepG-2, Caco-2, MDA | [7] |

| Quinazoline-based | Compound SQ2 | 14 | HT-29, COLO-205 | [9] |

| Bis-triazolo-quinoxaline | Compound 23j | 3.7 | MCF-7, HepG2 | [8] |

Note: While these compounds are not all directly synthesized from this compound, their structures highlight the importance of the ethoxy-acetic acid or similar side chains for potent VEGFR-2 inhibition, suggesting a strong potential application for the title compound in synthesizing novel inhibitors.

Diagram: VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Potential Application as a Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[6] A PROTAC is a heterobifunctional molecule composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The linker is a critical component of a PROTAC, as its length, flexibility, and composition determine the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is a prerequisite for target ubiquitination and degradation.[10] Polyethylene glycol (PEG) and ether-containing chains are among the most common types of linkers used in PROTAC design due to their flexibility and favorable physicochemical properties.[10]

The structure of this compound, with its chloroethoxy moiety, makes it an ideal building block for constructing such linkers. By reacting the chloro group with a nucleophile on one ligand and the carboxylic acid with a functional group on the other, this molecule can be incorporated into a variety of linker designs.

Diagram: PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC.

Experimental Workflow: Conceptual Synthesis of a PROTAC Linker

This conceptual workflow illustrates how this compound could be used to synthesize a PROTAC.

-

Esterification/Amidation of the E3 Ligase Ligand: The carboxylic acid of this compound is first activated and reacted with a suitable functional group (e.g., an amine or alcohol) on the E3 ligase ligand to form an ester or amide bond.

-

Nucleophilic Substitution with the Target Protein Ligand: The chloro group of the resulting conjugate is then displaced by a nucleophilic group (e.g., a phenol (B47542) or amine) on the target protein ligand.

-

Purification: The final PROTAC molecule is purified using standard chromatographic techniques.

This modular approach allows for the systematic variation of linker length and composition by using homologues or derivatives of this compound, facilitating the optimization of PROTAC potency and selectivity.[5][6]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-established roles in the synthesis of important pharmaceuticals like cetirizine and amlodipine. Beyond these applications, its bifunctional nature and structural similarity to motifs found in modern therapeutics position it as a highly promising building block for future research. Its potential for incorporation into novel kinase inhibitors, particularly for targets like VEGFR-2, and as a flexible and tunable linker for PROTACs, warrants further exploration by researchers in drug discovery and medicinal chemistry. The protocols and data presented in this guide serve as a foundation for leveraging the unique properties of this compound in the development of next-generation therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 14869-41-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-chloroethoxy)acetic acid from 2-chloroethoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(2-chloroethoxy)acetic acid, a valuable intermediate in organic and medicinal chemistry, from its precursor 2-chloroethoxyethanol (B8538215). The following sections outline various synthetic methodologies, including oxidation with nitric acid, hydrogen peroxide, and a TEMPO-catalyzed reaction with calcium hypochlorite (B82951).

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its preparation typically involves the oxidation of the primary alcohol group of 2-chloroethoxyethanol to a carboxylic acid.[1] This document details three distinct and established methods for this conversion, providing researchers with a choice of reagents and reaction conditions to suit their laboratory capabilities and project requirements.

Synthetic Methodologies

Three primary methods for the synthesis of this compound are presented below. A summary of the reaction conditions and yields for each method is provided in Table 1 for easy comparison.

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

| Method | Oxidizing Agent | Catalyst/Additives | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Nitric Acid (70%) | None | None | 25-30, then 90 | 12 hours, then 1 hour | 90-98[2] |

| 2 | Hydrogen Peroxide (30%) | Sodium sulfate (B86663) dihydrate, Tri-octylmethyl ammonium (B1175870) sulfate | Water | 90 | 4 hours | 19.3[3][4] |

| 3 | Calcium Hypochlorite | TEMPO, Sodium hydrogencarbonate | Dichloromethane, Water | 20 | 0.5 hours | 72[3] |

Experimental Protocols

Method 1: Oxidation with Nitric Acid

This protocol describes a high-yielding synthesis of this compound using nitric acid as the oxidizing agent.[2]

Materials:

-

2-(2-chloroethoxy)ethanol (B196239) (98% G.C. purity)

-

70% Nitric acid (d=1.42)

-

Dichloroethane or Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask equipped with a dropping funnel and a magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a vigorously stirred 70% nitric acid (450 parts, 7.14 mole parts), slowly add 2-(2-chloroethoxy)ethanol (87.5 parts, 0.70 mole parts) dropwise over one hour at a temperature of 25-30°C.[2]

-

Continue stirring the reaction mixture at the same temperature for 12 hours.[2]

-

After 12 hours, heat the mixture to 90°C for 1 hour.[2]

-

Cool the reaction mixture to room temperature.

-

Distill off the excess nitric acid under reduced pressure (10-20 mm of mercury) at 80°C.[2]

-

Extract the residue with dichloroethane or ethyl acetate (2 x 200 parts).[2]

-

Combine the organic extracts and wash with a brine solution.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[2] A yield of approximately 98% can be expected.[2]

Method 2: Oxidation with Hydrogen Peroxide

This method utilizes hydrogen peroxide as the oxidant in the presence of a phase transfer catalyst.

Materials:

-

2-chloroethoxyethanol (ethylene glycol mono-2-chloroethyl ether)

-

30% aqueous hydrogen peroxide solution

-

Sodium sulfate dihydrate

-

Tri-octylmethyl ammonium sulfate

-

Aqueous sodium thiosulfate (B1220275) solution

-

Ethyl acetate

-

Aqueous sodium bicarbonate solution

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, mix 2-chloroethoxyethanol (10 g, 0.08 mol) with a 30% aqueous hydrogen peroxide solution (22.8 g, 0.2 mol).[3][4]

-

Add sodium sulfate dihydrate (0.53 g, 1.6 mmol) and tri-octylmethyl ammonium sulfate (0.75 g, 1.6 mmol) to the mixture.[3][4]

-

After the reaction is complete, quench the reaction by adding aqueous sodium thiosulfate.[3][4]

-

Separate the organic layer and wash it sequentially with water and saturated saline.[3][4]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield an oily residue.[3][4]

-

For further purification, dilute the residue with ether and filter to remove any insoluble impurities.

-

Extract the filtrate with an aqueous sodium bicarbonate solution.

-

Wash the aqueous layer with ether, then acidify to a pH of 2-3 with dilute hydrochloric acid.[4]

-

Extract the acidified aqueous layer with ethyl acetate.[4]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give this compound as an oil.[4] The reported yield for the crude product is 19.3%.[4]

Method 3: TEMPO-Catalyzed Oxidation with Calcium Hypochlorite

This protocol employs a catalytic amount of TEMPO for the oxidation of 2-chloroethoxyethanol with calcium hypochlorite, offering a high yield.[3]

Materials:

-

2-(2-chloroethoxy)ethanol

-

Dichloromethane

-

Tap water

-

Sodium hydrogencarbonate

-

2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) catalyst

-

Calcium hypochlorite

-

Sodium metabisulfite (B1197395)

-

34% Hydrochloric acid solution

-

Methyl isobutyl ketone

-

Saturated salt solution

Equipment:

-

Sulfonating flask equipped with a condenser, thermometer, and dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a sulfonating flask, add 150 ml of dichloromethane, 60 ml of tap water, 30.0 ml of 2-(2-chloroethoxy)ethanol, 28.52 g of sodium hydrogencarbonate, and 0.22 g of TEMPO catalyst.[3]

-

At room temperature, add a solution of 55.62 g of calcium hypochlorite in 240.0 ml of tap water from a dropping funnel.[3]

-

Stir the mixture for an additional half an hour.[3]

-

Add 1.34 g of sodium metabisulfite to the reaction mixture to quench the reaction.[3]

-

Separate the two phases using a separatory funnel.

-

Wash the aqueous phase with 2x10 ml of dichloromethane.[3]

-

Acidify the aqueous phase to a pH of 1-2 with a 34% hydrochloric acid solution.[3]

-

Extract the resulting aqueous solution with 5x50 ml of methyl isobutyl ketone.[3]

-

Combine the organic extracts and wash with 1x20 ml of saturated salt solution.[3]

-

Evaporate the solvent under reduced pressure to a constant mass to obtain the product as a pale yellow oil.[3] The reported yield is 72%.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

References

Synthesis of 2-(2-chloroethoxy)acetic Acid: A Detailed Protocol for Researchers

Application Note

This document provides detailed protocols for the synthesis of 2-(2-chloroethoxy)acetic acid, a key intermediate in the manufacturing of various pharmaceuticals, including the antihistamine Cetirizine.[1][2] The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to established synthetic routes with a focus on reaction conditions, yield, and purity.[1] The primary precursor for these syntheses is 2-(2-chloroethoxy)ethanol (B196239).[3][4][5][6] The methods described include oxidation using nitric acid, hydrogen peroxide, and a TEMPO-catalyzed system, providing flexibility based on available reagents and desired outcomes.

Comparative Summary of Synthesis Protocols

The following table summarizes the quantitative data from various established methods for the synthesis of this compound, facilitating a clear comparison of reaction conditions and performance.

| Parameter | Method 1: Nitric Acid Oxidation [4] | Method 2: Hydrogen Peroxide Oxidation [3][6] | Method 3: TEMPO/Ca(OCl)₂ Oxidation [3] |

| Starting Material | 2-(2-chloroethoxy)ethanol | 2-(2-chloroethoxy)ethanol (ethylene glycol mono-2-chloroethyl ether) | 2-(2-chloroethoxy)ethanol |

| Oxidizing Agent | 70% Nitric Acid | 30% Hydrogen Peroxide | Calcium hypochlorite (B82951) / TEMPO |

| Solvent | None (neat) or Water[5] | Water | Dichloromethane / Water |

| Catalyst/Additives | None | Sodium sulfate (B86663) dihydrate, Tri-octylmethyl ammonium (B1175870) sulfate | TEMPO, Sodium hydrogencarbonate |

| Reaction Temperature | 25-90°C | 90°C | 20°C |

| Reaction Time | 1-12 hours | 4 hours | 0.5 hours |

| Work-up Procedure | Distillation, Extraction | Quenching, Extraction | Quenching, Extraction |

| Reported Yield | 90-98% | 19.3% | 72% |

Experimental Protocols

Method 1: Synthesis via Nitric Acid Oxidation

This protocol details an improved method for the preparation of this compound by the oxidation of 2-(2-chloroethoxy)ethanol with nitric acid.[4]

Materials:

-

2-(2-chloroethoxy)ethanol (98% G.C. purity)

-

70% Nitric acid (d=1.42)

-

Dichloroethane or Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a vigorously stirred vessel, add 70% nitric acid (450 parts, 7.14 mole parts).

-

Slowly add 2-(2-chloroethoxy)ethanol (87.5 parts, 0.70 mole parts) dropwise to the nitric acid over one hour, maintaining the temperature at 25-30°C.[4]

-

Continue stirring the mixture at the same temperature for an additional 12 hours.[4]

-

After the initial stirring period, heat the reaction mixture to 90°C for 1 hour.[4]

-

Remove the excess nitric acid by distillation under reduced pressure (10-20 mm of mercury) at a temperature of 80°C.[4]

-

After cooling the residue to room temperature, extract the product with dichloroethane or ethyl acetate (2 x 200 parts).[4]

-

Combine the organic extracts and wash with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.[4] A yield of 98% has been reported for this method.[4]

Method 2: Synthesis via Hydrogen Peroxide Oxidation

This method describes the synthesis of this compound using hydrogen peroxide as the oxidizing agent.[3][6]

Materials:

-

2-(2-chloroethoxy)ethanol (ethylene glycol mono-2-chloroethyl ether)

-

30% aqueous hydrogen peroxide solution

-

Sodium sulfate dihydrate

-

Tri-octylmethyl ammonium sulfate

-

Aqueous sodium thiosulfate

-

Ethyl acetate

-

Ether

-

Aqueous sodium bicarbonate

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction flask, combine 2-(2-chloroethoxy)ethanol (10 g, 0.08 mol), 30% aqueous hydrogen peroxide solution (22.8 g, 0.2 mol), sodium sulfate dihydrate (0.53 g, 1.6 mmol), and tri-octylmethyl ammonium sulfate (0.75 g, 1.6 mmol).[3][6]

-

Upon completion, quench the reaction by adding aqueous sodium thiosulfate.[3][6]

-

Combine the organic layers, wash sequentially with water and saturated saline, and then dry over anhydrous sodium sulfate.[3][6]

-

Concentrate the organic phase under reduced pressure to obtain an oily residue.[3][6]

-

Dilute the residue with ether and filter to remove any insoluble impurities.[3][6]

-

Extract the filtrate with an aqueous sodium bicarbonate solution.

-

Wash the aqueous layer with ether, then acidify to a pH of 2-3 with dilute hydrochloric acid.[3][6]

-

Extract the acidified aqueous layer with ethyl acetate.

-

Combine the final organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound as an oil.[3][6] A yield of 19.3% has been reported.[3][6]

Method 3: Synthesis via TEMPO-Catalyzed Oxidation

This protocol utilizes a TEMPO-catalyzed system with calcium hypochlorite for the oxidation of 2-(2-chloroethoxy)ethanol.[3]

Materials:

-

2-(2-chloroethoxy)ethanol

-

Dichloromethane

-

Tap water

-

Sodium hydrogencarbonate

-

2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) catalyst

-

Calcium hypochlorite

-

Sodium metabisulfite (B1197395)

-

34% Hydrochloric acid solution

-

Methyl isobutyl ketone

-

Saturated salt solution

Procedure:

-

To a sulfonating flask equipped with a condenser, thermometer, and dropping funnel, add 150 ml of dichloromethane, 60 ml of tap water, 30.0 ml of 2-(2-chloroethoxy)ethanol, 28.52 g of sodium hydrogencarbonate, and 0.22 g of TEMPO catalyst.[3]

-

At room temperature (20°C), add a solution of 55.62 g of calcium hypochlorite in 240.0 ml of tap water from the dropping funnel.[3]

-

Stir the mixture for 30 minutes.[3]

-

Add 1.34 g of sodium metabisulfite to the reaction mixture to quench the reaction.

-

Separate the two phases using a separation funnel and wash the aqueous phase with 2 x 10 ml of dichloromethane.[3]

-

Acidify the aqueous phase to a pH of 1-2 with a 34% hydrochloric acid solution.[3]

-

Extract the resulting aqueous solution with 5 x 50 ml of methyl isobutyl ketone.[3]

-

Combine the organic extracts and wash with 1 x 20 ml of saturated salt solution.[3]

-

Evaporate the solvent at a reduced pressure to a constant mass to obtain the product as a pale yellow oil.[3] A yield of 72% has been reported.[3]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, encompassing the key stages from reaction setup to product isolation.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-CHLOROETHOXY ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. "An Improved Method For The Preparation Of 2 (2 Chloroethoxy) Acetic [quickcompany.in]

- 5. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]

- 6. 2-CHLOROETHOXY ACETIC ACID | 14869-41-1 [chemicalbook.com]

Application Notes and Protocols: Synthesis of Cetirizine Utilizing 2-(2-chloroethoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine (B192768), a second-generation antihistamine, is a widely used pharmaceutical for the treatment of allergies, hay fever, and urticaria.[1] Its selective antagonism of the H1 receptor provides relief from allergic symptoms with a reduced sedative effect compared to first-generation antihistamines.[2] This document provides a detailed protocol for the synthesis of cetirizine, focusing on the key reaction involving the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with 2-(2-chloroethoxy)acetic acid. This established route offers a reliable method for laboratory-scale synthesis for research and development purposes.[2]

Reaction Scheme

The synthesis of cetirizine from 1-[(4-chlorophenyl)phenylmethyl]piperazine and this compound proceeds via a nucleophilic substitution reaction. The overall two-step synthesis involves the initial N-alkylation to form the cetirizine free base, followed by conversion to its dihydrochloride (B599025) salt for improved stability and solubility.[2]

Step 1: N-Alkylation

Caption: Synthetic pathway for Cetirizine Dihydrochloride.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of cetirizine dihydrochloride.

| Parameter | Expected Value | Reference |

| Step 1: N-Alkylation | ||

| Yield (Crude Cetirizine) | Not explicitly stated, but overall yield is high. | [2] |

| Step 2: Salt Formation | ||

| Yield (Cetirizine Dihydrochloride) | 75-85% | [2] |

| Purity (HPLC) | >99.0% | [2] |

| Melting Point | 220-225 °C (decomposes) | [2] |

Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 1-[(4-chlorophenyl)phenylmethyl]piperazine | 303-26-4 | 286.81 |

| This compound | 14541-83-8 | 138.54 |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 |

| Sodium Hydroxide (B78521) (NaOH) | 1310-73-2 | 40.00 |

| Toluene | 108-88-3 | 92.14 |

| Hydrochloric Acid (HCl) in Isopropanol (5-6 N) | 7647-01-0 | 36.46 |

| Acetone (B3395972) | 67-64-1 | 58.08 |

| Isopropanol (IPA) | 67-63-0 | 60.10 |

Experimental Workflow

Caption: Experimental workflow for the synthesis of Cetirizine Dihydrochloride.

Detailed Methodology

Step 1: N-Alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine [2]

-

To a suitable reaction vessel, add 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 equivalent), sodium carbonate (2.5 equivalents), and toluene (10 volumes).

-

Stir the mixture and heat to 80-85°C.

-

In a separate vessel, prepare an aqueous solution of this compound (1.2 equivalents) and sodium hydroxide (1.2 equivalents).

-

Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the reaction mixture over 1-2 hours, maintaining the temperature at 80-85°C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water (5 volumes) and stir for 30 minutes.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with toluene (2 x 3 volumes).

-

Combine all organic layers, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the organic layer under reduced pressure to obtain crude cetirizine as an oil.

Step 2: Formation of Cetirizine Dihydrochloride [2]

-

Dissolve the crude cetirizine (1.0 equivalent) obtained from Step 1 in acetone (10 volumes).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of hydrochloric acid in isopropanol (5-6 N, 2.2 equivalents) dropwise, ensuring the temperature remains below 10°C. A white precipitate will form.

-

Stir the resulting slurry at 0-5°C for 2-4 hours.

-

Filter the solid product and wash it with cold acetone (2 x 2 volumes).

-

Dry the product under vacuum at 40-45°C to a constant weight to yield cetirizine dihydrochloride.

Purification and Characterization

The final product, cetirizine dihydrochloride, can be further purified by recrystallization from a suitable solvent system such as isopropanol/acetone if necessary.[2] A purification method involving solvent extraction has also been described.[3]

Expected Characterization Results: [2]

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in water, sparingly soluble in acetone.

-

¹H NMR: The spectrum should be consistent with the structure of cetirizine dihydrochloride.

-

Mass Spectrum: [M+H]⁺ peak corresponding to the free base (389.18).

-

Purity (HPLC): >99.0%.

Safety Precautions

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Toluene is flammable and toxic; handle with care.

-

Hydrochloric acid is corrosive; avoid inhalation and contact with skin.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.[2]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction or loss during workup. | Ensure anhydrous conditions, extend reaction time, and perform careful extractions.[2] |

| Impure Product | Presence of starting materials or by-products. | Recrystallize the final product from a suitable solvent system (e.g., isopropanol/acetone).[2] |

| Difficulty in Precipitation | Supersaturation or incorrect solvent. | Scratch the inside of the flask, add a seed crystal, or try a different anti-solvent.[2] |

References

Application Notes and Protocols for the GC-MS Analysis of 2-(2-chloroethoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction